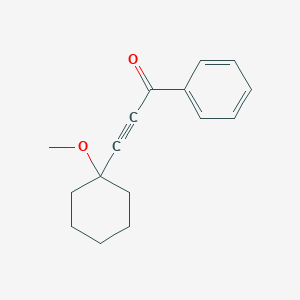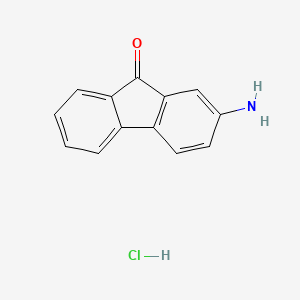
9H-Fluoren-9-one, 2-amino-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluoren-9-one, 2-amino-, hydrochloride: is a chemical compound with the molecular formula C13H9NO·HCl. It is a derivative of fluorenone, which is a bright fluorescent yellow solid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluoren-9-one, 2-amino-, hydrochloride typically involves the reaction of 9H-Fluoren-9-one with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 9H-Fluoren-9-one, 2-amino-, hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenating agents and other electrophiles are often used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as fluorenone oxides.
Reduction: Reduced forms such as fluorenol.
Substitution: Various substituted fluorenones depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: 9H-Fluoren-9-one, 2-amino-, hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study its effects on different biological systems. It may also be used as a fluorescent probe due to its bright yellow fluorescence.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. It may be used as an active pharmaceutical ingredient or as an intermediate in the synthesis of other pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the manufacture of materials with specific optical properties.
Mécanisme D'action
The mechanism of action of 9H-Fluoren-9-one, 2-amino-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Fluorenone: A parent compound with similar structural features but lacking the amino group.
Fluorenol: A reduced form of fluorenone with a hydroxyl group.
2-Amino-9-fluorenone: A similar compound with an amino group but without the hydrochloride salt.
Uniqueness: 9H-Fluoren-9-one, 2-amino-, hydrochloride is unique due to its specific combination of functional groups and its hydrochloride form. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
84716-13-2 |
|---|---|
Formule moléculaire |
C13H10ClNO |
Poids moléculaire |
231.68 g/mol |
Nom IUPAC |
2-aminofluoren-9-one;hydrochloride |
InChI |
InChI=1S/C13H9NO.ClH/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8;/h1-7H,14H2;1H |
Clé InChI |
VVWFHUAYKTZVCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,5-Dimethylphenyl)methanesulfinyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14419445.png)
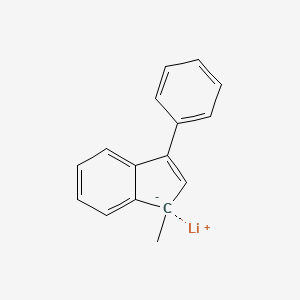
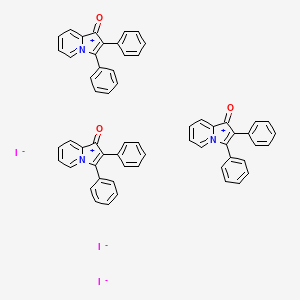
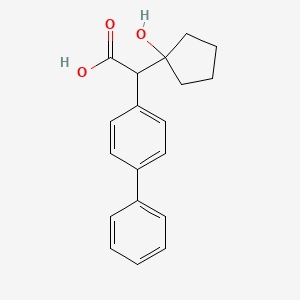
![N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine](/img/structure/B14419463.png)
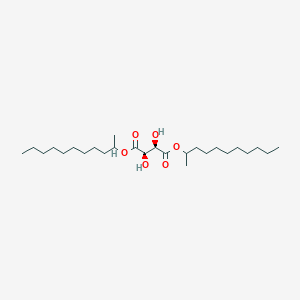
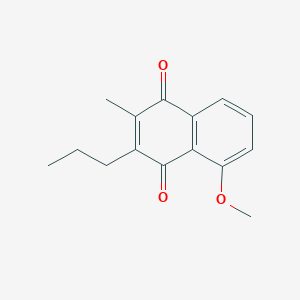
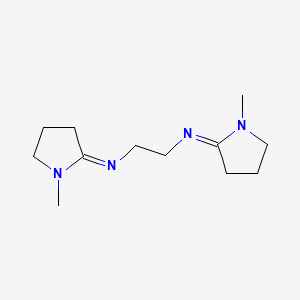
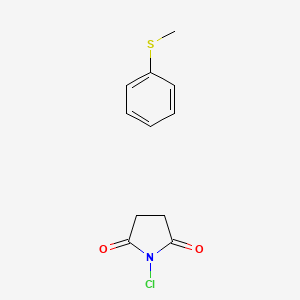

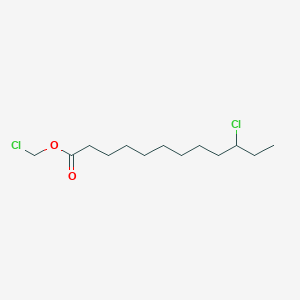
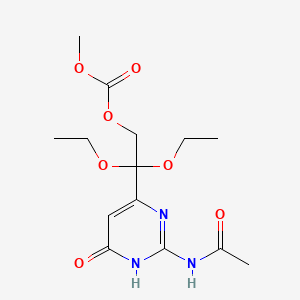
![2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14419529.png)
